molecular formula C12H14N4O3S B175630 Sulfacytine CAS No. 1401-49-6

Sulfacytine

Cat. No.: B175630
CAS No.: 1401-49-6
M. Wt: 294.33 g/mol
InChI Key: SIBQAECNSSQUOD-UHFFFAOYSA-N
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Description

Sulfacytine is a short-acting sulfonamide antibiotic. Sulfonamides are synthetic bacteriostatic antibiotics that inhibit the growth and multiplication of bacteria by interfering with their folic acid synthesis. This compound is effective against a wide range of gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfacytine is synthesized through a series of chemical reactions involving the condensation of para-aminobenzoic acid (PABA) with a pyrimidine derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as described above. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Sulfacytine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfacytine has several scientific research applications, including:

Mechanism of Action

Sulfacytine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, this compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Comparison

Sulfacytine is unique among sulfonamides due to its short-acting nature and specific spectrum of activity. While other sulfonamides like sulfamethoxazole and sulfisoxazole have longer half-lives and broader spectra, this compound is preferred for its rapid action in acute infections. Additionally, this compound’s specific inhibition of dihydropteroate synthetase makes it particularly effective against certain bacterial strains .

Properties

IUPAC Name

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBQAECNSSQUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023606
Record name Sulfacytine
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Molecular Weight

294.33 g/mol
Source PubChem
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Physical Description

Solid
Record name Sulfacytine
Source Human Metabolome Database (HMDB)
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Solubility

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L
Record name Sulfacytine
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Record name Sulfacytine
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Mechanism of Action

Sulfacytine is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid., Sulfonamides are usually bacteriostatic in action. Sulfonamides interfere with the utilization of p-aminobenzoic acid (PABA) in the biosynthesis of tetrahydrofolic acid (the reduced form of folic acid) cofactors in susceptible bacteria. Sulfonamides are structural analogs of PABA and appear to interfere with PABA utilization by competitively inhibiting the enzyme dihydropteroate synthase, which catalyzes the formation of dihydropteroic acid (a precursor of tetrahydrofolic acid) from PABA and pteridine; however, other mechanism(s) affecting the biosynthetic pathway also may be involved. Compounds such as pyrimethamine and trimethoprim, which block later stages in the synthesis of folic acid, act synergistically with sulfonamides. Only microorganisms that synthesize their own folic acid are inhibited by sulfonamides; animal cells and bacteria which are capable of utilizing folic acid precursors or preformed folic acid are not affected by these drugs. The antibacterial activity of the sulfonamides is reportedly decreased in the presence of blood or purulent body exudates. /Sulfonamides/, The sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit an enzymatic step (dihydropterate synthetase) during which PABA is incorporated into the synthesis of dihydrofolic acid (folic acid). Because dihydrofolate synthesis is reduced, the levels of tetrahydrofolate (folinic acid) formed from dihydrofolate diminish. Tetrahydrofolate is an essential component of the coenzymes responsible for single carbon metabolism in cells. Acting as antimetabolites to PABA, sulfonamides eventually block, in a complex fashion, several enzymes. These enzymes include those needed for the biogenesis of purine bases; for the transfer of desoxyuridine to thymidine; and for the biosynthesis of methionine, glycine, and formylmethionyl-transfer-RNA. This results in suppression of protein synthesis, impairment of metabolic processes, and inhibition of growth and multiplication of those organisms that cannot use preformed folate. The effect is bacteriostatic, although a bactericidal action is evident at the high concentrations that may be found in urine.
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Color/Form

Crystals from butyl alcohol, methanol, Crystalline

CAS No.

17784-12-2, 1401-49-6
Record name Sulfacytine
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Melting Point

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C
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Record name Sulfacytine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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